molecular formula C21H20BrN3O2S B2865829 N-(3-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine CAS No. 1251706-09-8

N-(3-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B2865829
CAS No.: 1251706-09-8
M. Wt: 458.37
InChI Key: SPKKEDGFXMIKPE-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that features a quinoline core substituted with a bromophenyl group, a methoxy group, and a thiomorpholino group

Preparation Methods

The synthesis of N-(3-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Methoxylation: The methoxy group is introduced through nucleophilic substitution using methanol and a suitable base.

    Thiomorpholino Substitution: The final step involves the substitution of the thiomorpholino group, which can be achieved using thiomorpholine and a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Chemical Reactions Analysis

N-(3-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as alkyl or acyl groups, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

This compound has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances binding affinity through halogen bonding, while the quinoline core interacts with aromatic residues in the target protein. The methoxy and thiomorpholino groups contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Compared to similar compounds like (4-bromophenyl)(morpholino)methanone and (4-bromophenyl)-2-methoxyquinoline, N-(3-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine stands out due to its unique combination of functional groups. This combination provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various applications.

Similar Compounds

  • (4-Bromophenyl)(morpholino)methanone
  • (4-Bromophenyl)-2-methoxyquinoline
  • 4-Amino-3-bromophenyl thiocyanate

Properties

IUPAC Name

[4-(3-bromoanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O2S/c1-27-19-7-3-6-16-17(23-15-5-2-4-14(22)12-15)13-18(24-20(16)19)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKKEDGFXMIKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2NC3=CC(=CC=C3)Br)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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